molecular formula C14H16ClN3O3S B12732378 Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-propoxyphenyl)-, monohydrochloride CAS No. 130623-66-4

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-propoxyphenyl)-, monohydrochloride

Cat. No.: B12732378
CAS No.: 130623-66-4
M. Wt: 341.8 g/mol
InChI Key: DDFPKDHYZIZASV-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-propoxyphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by its unique structure, which includes a nitro group and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-propoxyphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials usually include a thiazole derivative and a substituted phenyl compound. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product. The industrial methods also focus on optimizing the yield and minimizing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-propoxyphenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The propoxy group can be substituted with other functional groups.

Common Reagents and Conditions

The common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts. The reaction conditions often involve controlled temperature, pressure, and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can lead to the formation of an amino derivative, while substitution reactions can yield a variety of functionalized compounds.

Scientific Research Applications

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-propoxyphenyl)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-propoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group and the propoxyphenyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-methoxy-3-nitrophenyl)-
  • Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-chloro-3-nitrophenyl)-

Uniqueness

Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-nitro-4-propoxyphenyl)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

130623-66-4

Molecular Formula

C14H16ClN3O3S

Molecular Weight

341.8 g/mol

IUPAC Name

3-(3-nitro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride

InChI

InChI=1S/C14H15N3O3S.ClH/c1-2-7-20-13-4-3-10(8-11(13)17(18)19)12-9-21-14-15-5-6-16(12)14;/h3-4,8-9H,2,5-7H2,1H3;1H

InChI Key

DDFPKDHYZIZASV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)[N+](=O)[O-].Cl

Origin of Product

United States

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